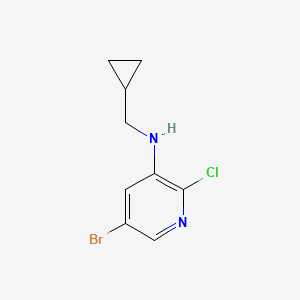![molecular formula C11H12ClNO2 B12083074 (R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol is a chiral compound featuring an isoxazole ring substituted with a chlorophenyl group and an ethanol moiety. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Synthetic Routes and Reaction Conditions:
Cycloisomerization of α,β-acetylenic oximes: This method involves the use of gold(III) chloride as a catalyst to cycloisomerize α,β-acetylenic oximes, leading to substituted isoxazoles under moderate reaction conditions.
Intramolecular Cyclization: Propargylamines can be oxidized to oximes, followed by copper(I) chloride-mediated intramolecular cyclization to produce isoxazoles.
Cycloaddition Reactions: Copper(I) acetylides can react with azides and nitrile oxides to form isoxazoles.
Industrial Production Methods:
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes for isoxazoles.
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.
Reduction: Reduction of isoxazole rings can yield various reduced forms, depending on the specific conditions and reagents used.
Substitution: Isoxazoles can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxazoles: Formed through oxidation of isoxazoles.
Reduced Isoxazoles: Various reduced forms depending on the reaction conditions.
Chemistry:
- Isoxazole derivatives are used as building blocks in organic synthesis due to their versatile reactivity.
Biology:
- Isoxazole compounds have shown potential as enzyme inhibitors and receptor modulators.
Medicine:
- Isoxazole derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry:
- Isoxazoles are used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
5-(3-Chlorophenyl)isoxazole: Similar structure but lacks the ethanol moiety.
Isoxazole: The parent compound without the chlorophenyl and ethanol substitutions.
Uniqueness:
- The presence of the chiral center and the specific substitutions in ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol confer unique biological activities and reactivity compared to other isoxazole derivatives.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3 |
Clave InChI |
ZUULASBPMRNYMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



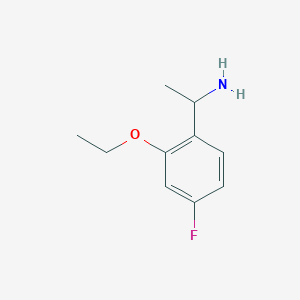


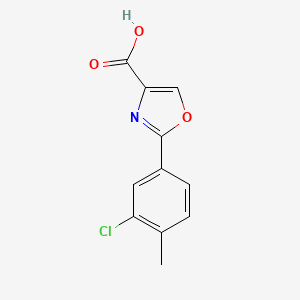
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
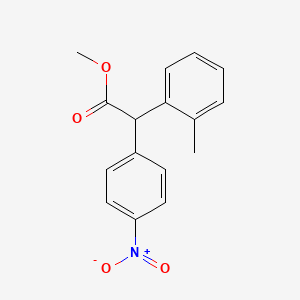
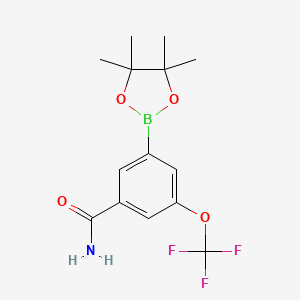
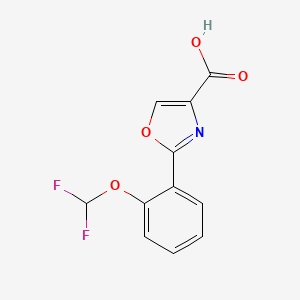
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

